Apixaban

Catalog No.
S548874
CAS No.
503612-47-3
M.F
C25H25N5O4
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apixaban

CAS Number

503612-47-3

Product Name

Apixaban

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[5,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)

InChI Key

QNZCBYKSOIHPEH-UHFFFAOYSA-N

SMILES

Array

solubility

0.11mg/mL
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

BMS56224701; BMS 56224701; BMS-56224701; Apixaban, brand name: Eliquis

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

The exact mass of the compound Apixaban is 459.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11mg/mlin water, 6.34 mg/l at 25 °c (est)aqueous solubility across the physiological ph range is approximately 0.04 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of piperidones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Apixaban is an orally bioavailable, highly selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade responsible for converting prothrombin to thrombin. Unlike indirect inhibitors, its activity does not require cofactors like antithrombin III, allowing it to inhibit both free and clot-bound FXa. With an absolute bioavailability of approximately 50% and a half-life of about 12 hours, it provides predictable and consistent anticoagulation effects. These baseline properties make it a key compound in the development and in-vitro testing of antithrombotic therapies and diagnostic assays.

While other direct oral anticoagulants (DOACs) like Rivaroxaban, Edoxaban, and Betrixaban also target Factor Xa, they are not biochemically interchangeable with Apixaban. Each compound exhibits a distinct profile regarding its inhibitory effect on thrombin generation, potency in various coagulation assays (e.g., PT, aPTT), and pharmacokinetic properties such as bioavailability and metabolic pathways. For instance, in thrombin generation assays, Apixaban can show stronger inhibitory activity at lower concentrations compared to Rivaroxaban. These differences mean that substituting one agent for another in a research or development setting can lead to significant variations in experimental outcomes, affecting the reproducibility and validity of results related to anticoagulant effects, bleeding models, or formulation stability.

Superior Inhibition of Thrombin Generation Compared to Rivaroxaban

In a direct comparison using a thrombin generation (CAT) assay, Apixaban demonstrated a stronger inhibitory effect than Rivaroxaban at the same concentration. At 1.0 µg/mL, Apixaban reduced peak thrombin to 9.5 nM, while Rivaroxaban only reduced it to 16.0 nM, indicating a more potent anticoagulant effect for Apixaban in this standardized in-vitro system.

Evidence DimensionPeak Thrombin Generation
Target Compound Data9.5 (± 4.4) nM for Apixaban
Comparator Or Baseline16.0 (± 6.7) nM for Rivaroxaban
Quantified DifferenceApixaban is ~40% more effective at inhibiting peak thrombin generation at 1.0 µg/mL.
ConditionsThrombin generation (CAT) assay in human plasma at a concentration of 1.0 µg/mL.

For researchers developing or validating coagulation assays, this higher potency means Apixaban can serve as a more sensitive control or calibrator, potentially requiring lower material usage.

Distinctive Pharmacokinetic Profile: High Bioavailability and Low Renal Clearance

Apixaban exhibits an absolute oral bioavailability of approximately 50%, which is higher than some other DOACs and allows for more consistent plasma concentrations. Furthermore, only about 27% of its total clearance is via renal excretion, a lower proportion compared to Edoxaban. This profile simplifies its use in in-vivo models where renal function may be a variable and reduces dependency on specific metabolic pathways for clearance.

Evidence DimensionBioavailability & Renal Clearance
Target Compound Data~50% Bioavailability; ~27% Renal Clearance
Comparator Or BaselineRivaroxaban bioavailability is dose-dependent (80-100% for 10mg); Edoxaban has ~50% renal clearance.
Quantified DifferenceApixaban has predictable high bioavailability and significantly less reliance on renal clearance compared to Edoxaban.
ConditionsHuman pharmacokinetic studies.

This predictable pharmacokinetic profile makes Apixaban a more reliable tool for preclinical in-vivo studies, reducing variability in drug exposure due to factors like food intake or renal impairment in animal models.

Lower Associated Bleeding Risk in Comparative Observational Studies

Multiple large-scale observational studies and meta-analyses have compared the safety profiles of Apixaban and Rivaroxaban. A meta-analysis of nine observational studies found a significantly lower risk of major bleeding with Apixaban compared to Rivaroxaban (Relative Risk 0.68). Another propensity-matched study found major bleeding rates of 2.6 events per 100 patient-years for Apixaban versus 4.7 for Rivaroxaban. This consistent trend suggests an intrinsic difference in their interaction with the hemostatic system.

Evidence DimensionRisk of Major Bleeding
Target Compound DataSignificantly lower risk (RR 0.68) vs. Rivaroxaban.
Comparator Or BaselineRivaroxaban used as the comparator.
Quantified DifferenceApixaban is associated with an approximately 32% lower risk of major bleeding compared to Rivaroxaban in pooled observational data.
ConditionsMeta-analysis of observational studies in patients with nonvalvular atrial fibrillation or venous thromboembolism.

For researchers studying the mechanisms of anticoagulant-induced bleeding or developing safer antithrombotics, Apixaban provides a crucial benchmark with a more favorable safety profile, making it a preferred reference compound.

Reference Standard for High-Throughput Screening (HTS) of Novel Anticoagulants

Given its potent and direct inhibition of Factor Xa and superior inhibition of thrombin generation compared to agents like Rivaroxaban, Apixaban serves as an ideal positive control and reference compound in HTS campaigns designed to identify new FXa inhibitors. Its well-defined activity allows for robust assay validation and accurate potency determination of test compounds.

In-Vivo Thrombosis Models Requiring Stable and Predictable Anticoagulation

Apixaban's predictable pharmacokinetics, including high bioavailability and limited reliance on renal clearance, make it the right choice for in-vivo animal models of thrombosis. This ensures consistent drug exposure, reducing experimental variability and leading to more reproducible and interpretable data on antithrombotic efficacy and bleeding side effects.

Development of Calibrators and Controls for Coagulation Diagnostic Assays

The consistent and dose-proportional anti-FXa activity of Apixaban makes it highly suitable for the development of calibrators and quality control materials for diagnostic anti-Xa assays. Its distinct profile compared to other DOACs allows for the creation of specific and sensitive assays to monitor anticoagulant therapy.

Investigational Tool for Studies on Drug-Drug Interactions and Metabolism

Apixaban is metabolized partially by CYP3A4 but does not significantly induce or inhibit major CYP enzymes. This makes it a valuable tool for studying the effects of co-administered compounds on CYP3A4-mediated metabolism without the confounding factor of the anticoagulant itself altering the metabolic landscape, a clearer alternative to compounds with more complex metabolic interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to pale-yellow powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

459.19065430 Da

Monoisotopic Mass

459.19065430 Da

Boiling Point

770.5±60.0 °C(Predicted)

Heavy Atom Count

34

LogP

2.71
log Kow = 2.71 (est)

Appearance

Solid powder

Melting Point

326.53

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3Z9Y7UWC1J

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (57.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Apixaban is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Apixaban is indicated for reducing the risk of stroke and systemic embolism in patients who have nonvalvular atrial fibrillation, prophylaxis of deep vein thrombosis(DVT) leading to pulmonary embolism(PE) in patients after a hip or knee replacement surgery, and treatment of DVT and PE to reduce the risk of recurrence.
FDA Label
For Eliquis 2. 5 mg film-coated tablets: Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age ≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). For Eliquis 5 mg film-coated tablets: Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).
Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age ≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).
Prevention of arterial thromboembolism, Prevention of venous thromboembolism
Treatment of venous thromboembolism
Apixaban is a novel oral anticoagulant (NOAC) approved by the US Food and Drug Administration (FDA) in 2012 for use in patients with nonvalvular atrial fibrillation to reduce the risk of stroke and blood clots, as mentioned below. This medication is approved for various other indications, as described below.

Livertox Summary

Apixaban is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of venous thromboses, systemic embolization and stroke in patients with atrial fibrillation, and lower the risk of deep vein thrombosis and pulmonary embolus after knee or hip replacement surgery. Apixaban has been linked to a low rate of serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticoagulants; Antithrombins
Antithrombotic Agents

Therapeutic Uses

Eliquis (apixaban) is indicated to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. /Included in US product label/
Eliquis is indicated for the prophylaxis of deep vein thrombosis (DVT), which may lead to pulmonary embolism (PE), in patients who have undergone hip or knee replacement surgery. /Included in US product label/
Eliquis is indicated for the treatment of pulmonary embolism (PE). /Included in US product label/
Eliquis is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/
For more Therapeutic Uses (Complete) data for Apixaban (7 total), please visit the HSDB record page.

Pharmacology

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III[Label]. Apixaban also inhibits prothrominase[Label]. These effects prevent the formation of a thrombus[Label].
Apixaban is an orally active inhibitor of coagulation factor Xa with anticoagulant activity. Apixaban directly inhibits factor Xa, thereby interfering with the conversion of prothrombin to thrombin and preventing formation of cross-linked fibrin clots.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF02
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF02 - Apixaban

Mechanism of Action

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Vapor Pressure

4.29X10-18 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

503612-47-3

Absorption Distribution and Excretion

Apixaban is approximately 50% bioavailable though other studies report 43-46% oral bioavailability.
56% of an orally administered dose is recovered in the feces and 24.5-28.8% of the dose is recovered in the urine. 83-88% of the dose recovered in the urine was the unchanged parent compound.
Approximately 21L.
3.3L/h though other studies report 4876mL/h.
Distribution in pregnant rats/fetuses: Cmax in amnion was high. Significant concentrations were found in placenta and fetal blood, kidney and liver. Toxicokinetic data collected in the reproductive and developmental toxicity studies in rats, mice and rabbits showed that generally fetal plasma concentrations of apixaban were lower than those in the dams.
Two single dose radiolabel distribution studies were provided in rats. The data show a wide distribution, with the highest values in excretory organs (liver, kidney, urinary bladder (and contents), bile) and intestinal tract (and contents). After a dose of 20 mg/kg in male Long-Evans rats also relatively high Cmax and AUC were found in adrenals, lungs, thyroid gland, but after a dose of 5 mg/kg in Sprague Dawley rats (both sexes) these organs showed Cmax similar to most other organs and tissues. There was no qualitative difference in distribution between male and female rats, but the female rats showed higher Cmax values in the intestinal tract.
Protein binding differs between the species. The unbound fraction at concentrations of 1-10 uM is about 13% in human vs about 4% in rats and 8% in dogs. At the tested concentrations there was no effect of concentration or gender. In mice protein binding is much lower, with 44-6 % unbound, dependent on the tested concentration (range 100-2000 ng apixaban/mL).
Plasma to blood ratios of about one in dog and human blood indicate uniform distribution between plasma and red blood cells and thus no specific distribution to red blood cells.
For more Absorption, Distribution and Excretion (Complete) data for Apixaban (12 total), please visit the HSDB record page.

Metabolism Metabolites

50% of the orally administered dose is excreted as the unchanged parent compound, however 25% of the dose is excreted as O-demethyl apixaban sulfate. All apixaban metabolites account for approximately 32% of the excreted dose though the structure of all metabolites are not well defined. Apixaban is mainly metabolized by cytochrome p450(CYP)3A4 and to a lesser extent by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.
Approximately 25% of an orally administered apixaban dose is recovered in urine and feces as metabolites. Apixaban is metabolized mainly via CYP3A4 with minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2J2. O-demethylation and hydroxylation at the 3-oxopiperidinyl moiety are the major sites of biotransformation. Unchanged apixaban is the major drug-related component in human plasma; there are no active circulating metabolites.
Apixaban is mainly metabolized by CYP3A4/5 with conjugation via SULT1A1, but several other CYP and SULT isozymes are also involved. No apixaban metabolites were found to have pharmacological activity and there were no unique human metabolites.
The metabolism and disposition of (14)C-apixaban, an orally bioavailable, highly selective, and direct acting/reversible factor Xa inhibitor, was investigated in 10 healthy male subjects without (group 1, n=6) and with bile collection (group 2, n=4) after a single 20-mg oral dose. Urine, blood, and feces samples were collected from all subjects. Bile samples were also collected for 3 to 8 hr after dosing from group 2 subjects. There were no serious adverse events or discontinuations due to adverse effects. In plasma, apixaban was the major circulating component and O-demethyl apixaban sulfate, a stable and water-soluble metabolite, was the significant metabolite. The exposure of apixaban (C(max) and area under the plasma concentration versus time curve) in subjects with bile collection was generally similar to that in subjects without bile collection. The administered dose was recovered in feces (group 1, 56.0%; group 2, 46.7%) and urine (group 1, 24.5%; group 2, 28.8%), with the parent drug representing approximately half of the recovered dose. Biliary excretion represented a minor elimination pathway (2.44% of the administered dose) from group 2 subjects within the limited collection period. Metabolic pathways identified for apixaban included O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban. Thus, apixaban is an orally bioavailable inhibitor of factor Xa with elimination pathways that include metabolism and renal excretion.
The metabolism and disposition of (14)C-apixaban, a potent, reversible, and direct inhibitor of coagulation factor Xa, were investigated in mice, rats, rabbits, dogs, and humans after a single oral administration and in incubations with hepatocytes. In plasma, the parent compound was the major circulating component in mice, rats, dogs, and humans. O-Demethyl apixaban sulfate (M1) represented approximately 25% of the parent area under the time curve in human plasma. This sulfate metabolite was present, but in lower amounts relative to the parent, in plasma from mice, rats, and dogs. Rabbits showed a plasma metabolite profile distinct from that of other species with apixaban as a minor component and M2 (O-demethyl apixaban) and M14 (O-demethyl apixaban glucuronide) as prominent components. The fecal route was a major elimination pathway, accounting for >54% of the dose in animals and >46% in humans. The urinary route accounted for <15% of the dose in animals and 25 to 28% in humans. Apixaban was the major component in feces of every species and in urine of all species except rabbit. M1 and M2 were common prominent metabolites in urine and feces of all species as well as in bile of rats and humans. In vivo metabolite profiles showed quantitative differences between species and from in vitro metabolite profiles, but all human metabolites were found in animal species. After intravenous administration of (14)C-apixaban to bile duct-cannulated rats, the significant portion (approximately 22%) of the dose was recovered as parent drug in the feces, suggesting direct excretion of the drug from gastrointestinal tracts of rats. Overall, apixaban was effectively eliminated via multiple elimination pathways in animals and humans, including oxidative metabolism, and direct renal and intestinal excretion.
... The O-demethyl apixaban sulfate is a major circulating metabolite in humans but circulates at lower concentrations relative to parent in animals. The aim of this study was to identify the sulfotransferases (SULTs) responsible for the sulfation reaction. Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to O-demethyl apixaban, and then is conjugated by SULTs to form O-demethyl apixaban sulfate. Of the five human cDNA-expressed SULTs tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for formation of O-demethyl apixaban sulfate, and SULT1A3, SULT1E1, and SULT2A1 showed much lower catalytic activities. In human liver S9, quercetin, a highly selective inhibitor of SULT1A1 and SULT1E1, inhibited O-demethyl apixaban sulfate formation by 99%; 2,6-dichloro-4-nitrophenol, another inhibitor of SULT1A1, also inhibited this reaction by >90%; estrone, a competitive inhibitor for SULT1E1, had no effect on this reaction. The comparable K(m) values for formation of O-demethyl apixaban sulfate were 41.4 microM (human liver S9), 36.8 microM (SULT1A1), and 70.8 microM (SULT1A2). Because of the high level of expression of SULT1A1 in liver and its higher level of catalytic activity for formation of O-demethyl apixaban sulfate, SULT1A1 might play a major role in humans for formation of O-demethyl apixaban sulfate. O-Demethyl apixaban was also investigated in liver S9 of mice, rats, rabbits, dogs, monkeys, and humans. The results indicated that liver S9 samples from dogs, monkeys, and humans had higher activities for formation of O-demethyl apixaban sulfate than those of mice, rats, and rabbits.

Wikipedia

Apixaban

FDA Medication Guides

ELIQUIS
APIXABAN
TABLET;ORAL
BRISTOL MYERS SQUIBB
10/12/2021

Drug Warnings

/BOXED WARNING/ WARNING: PREMATURE DISCONTINUATION OF ELIQUIS INCREASES THE RISK OF THROMBOTIC EVENTS. Premature discontinuation of any oral anticoagulant, including Eliquis, increases the risk of thrombotic events. If anticoagulation with Eliquis is discontinued for a reason other than pathological bleeding or completion of a course of therapy, consider coverage with another anticoagulant.
/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas may occur in patients treated with Eliquis who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters concomitant use of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery optimal timing between the administration of Eliquis and neuraxial procedures is not known. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
It is unknown whether apixaban or its metabolites are excreted in human milk. Rats excrete apixaban in milk (12% of the maternal dose). Women should be instructed either to discontinue breastfeeding or to discontinue Eliquis therapy, taking into account the importance of the drug to the mother.
For more Drug Warnings (Complete) data for Apixaban (17 total), please visit the HSDB record page.

Biological Half Life

12.7±8.55h.
Apixaban has ... an apparent half-life of approximately 12 hours following oral administration.
In a comparative study elimination half-life in rats (2-3 hrs) was shorter than in dogs (5-6 hrs) and chimpanzees (5-7 hrs). Distribution volume is relatively low in rats (0.31 L/kg), dogs (0.30 L/kg) and chimpanzees (0.17 L/kg).
... After a single oral administration ... the elimination half life of radioactivity in blood was 1.7 to 4.2 hr.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: D. Pinto et al., World Intellectual Property Organization patent 03026652; eidem, United States of America patent 6967208 (2003, 2005 both to Bristol-Myers Squibb).

Clinical Laboratory Methods

... A sensitive and reliable method was developed and validated for the measurement of apixaban (BMS-562247) and its major circulating metabolite (BMS-730823) in human citrated plasma for use in clinical testing. A 0.100 ml portion of citrated plasma sample was extracted and analyzed by LC-MS/MS. Run times were approximately 3 min. The lower limit of quantification (LLOQ) was 1.00 ng/ml for BMS-562247 and 5.00 ng/ml for BMS-730823. Intra- and inter-assay precision values for replicate QC control samples were within < or = 5.36% for both analytes (< or = 7.52% at the LLOQ). The accuracy for both analytes was within + or - 9.00%. The method was demonstrated to be sensitive, selective and robust, and was successfully used to support clinical studies.

Storage Conditions

Store at 20 °C to 25 °C (68 °F-77 °F); excursions permitted between 15 °C and 30 °C (59 °F-86 °F).

Interactions

Current evidence suggests that addition of apixaban to standard antiplatelet therapy (e.g., aspirin, clopidogrel) does not substantially reduce the rate of recurrent ischemic events in patients with acute coronary syndrome (ACS) and may increase the risk of major, sometimes fatal, bleeding. /NOT included in US product label/
In a study in healthy individuals, concomitant administration of apixaban and enoxaparin had no effect on the pharmacokinetics of apixaban, but had an additive effect on anti-factor Xa activity. The increased pharmacodynamic effect was considered to be modest. When administration of apixaban and enoxaparin was separated by 6 hours in this study, the additive effect on anti-factor Xa activity was attenuated.
In the principal efficacy study of apixaban, bleeding risk was increased in patients who received concomitant apixaban and aspirin therapy. Additionally, a placebo-controlled study of patients with acute coronary syndromes was terminated early after an increased risk of bleeding was observed in patients receiving apixaban in combination with aspirin and clopidogrel. In drug interaction studies in healthy individuals, apixaban did not substantially alter the pharmacokinetics of aspirin, and a pharmacodynamic interaction was not observed with such concomitant therapy.
Concomitant use of apixaban and drugs that affect hemostasis (e.g., aspirin or other antiplatelet drugs, heparin or other anticoagulants, fibrinolytics, selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), nonsteroidal anti-inflammatory agents (NSAIAs)) increases the risk of bleeding.
For more Interactions (Complete) data for Apixaban (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Touma L, Filion KB, Atallah R, Eberg M, Eisenberg MJ. A meta-analysis of randomized controlled trials of the risk of bleeding with apixaban versus vitamin K antagonists. Am J Cardiol. 2015 Feb 15;115(4):533-41. doi: 10.1016/j.amjcard.2014.11.039. Epub 2014 Dec 2. Review. PubMed PMID: 25547937.
2: Zalpour A, Oo TH. Clinical utility of apixaban in the prevention and treatment of venous thromboembolism: current evidence. Drug Des Devel Ther. 2014 Nov 5;8:2181-91. doi: 10.2147/DDDT.S51006. eCollection 2014. Review. PubMed PMID: 25395835; PubMed Central PMCID: PMC4226443.
3: Hanna MS, Mohan P, Knabb R, Gupta E, Frost C, Lawrence JH. Development of apixaban: a novel anticoagulant for prevention of stroke in patients with atrial fibrillation. Ann N Y Acad Sci. 2014 Nov;1329:93-106. doi: 10.1111/nyas.12567. Epub 2014 Nov 5. Review. PubMed PMID: 25377080; PubMed Central PMCID: PMC4260137.
4: Moorman ML, Nash JE, Stabi KL. Emergency surgery and trauma in patients treated with the new oral anticoagulants: dabigatran, rivaroxaban, and apixaban. J Trauma Acute Care Surg. 2014 Sep;77(3):486-94; quiz 486-94. doi: 10.1097/TA.0000000000000360. Review. PubMed PMID: 25159255.
5: Alotaibi G, Alsaleh K, Wu C, Mcmurtry MS. Dabigatran, rivaroxaban and apixaban for extended venous thromboembolism treatment: network meta-analysis. Int Angiol. 2014 Aug;33(4):301-8. Review. PubMed PMID: 25056161.
6: Kakkos SK, Kirkilesis GI, Tsolakis IA. Editor's Choice - efficacy and safety of the new oral anticoagulants dabigatran, rivaroxaban, apixaban, and edoxaban in the treatment and secondary prevention of venous thromboembolism: a systematic review and meta-analysis of phase III trials. Eur J Vasc Endovasc Surg. 2014 Nov;48(5):565-75. doi: 10.1016/j.ejvs.2014.05.001. Epub 2014 Jun 18. Review. PubMed PMID: 24951377.
7: Apixaban and atrial fibrillation: no clear advantage. Prescrire Int. 2014 Feb;23(146):33-6. Review. PubMed PMID: 24669381.
8: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.
9: Bhanwra S, Ahluwalia K. The new factor Xa inhibitor: Apixaban. J Pharmacol Pharmacother. 2014 Jan;5(1):12-4. doi: 10.4103/0976-500X.124409. Review. PubMed PMID: 24554904; PubMed Central PMCID: PMC3917159.
10: Gómez-Outes A, Terleira-Fernández AI, Calvo-Rojas G, Suárez-Gea ML, Vargas-Castrillón E. Dabigatran, Rivaroxaban, or Apixaban versus Warfarin in Patients with Nonvalvular Atrial Fibrillation: A Systematic Review and Meta-Analysis of Subgroups. Thrombosis. 2013;2013:640723. doi: 10.1155/2013/640723. Epub 2013 Dec 22. Review. PubMed PMID: 24455237; PubMed Central PMCID: PMC3885278.
11: {blacktriangledown} Apixaban and {blacktriangledown} rivaroxaban for stroke prevention in AF. Drug Ther Bull. 2014 Jan;52(1):6-9. doi: 10.1136/dtb.2014.1.0228. Epub 2014 Jan 8. Review. PubMed PMID: 24401533.
12: Imai N, Fujii Y, Amano M. [Pharmacological properties and clinical efficacy of apixaban (Eliquis(®)]. Nihon Yakurigaku Zasshi. 2013 Nov;142(5):247-54. Review. Japanese. PubMed PMID: 24212595.
13: Amin A, Deitelzweig S, Jing Y, Makenbaeva D, Wiederkehr D, Lin J, Graham J. Comparison of Medical Costs of Patients With Atrial Fibrillation Unsuitable for Warfarin Treatment With Apixaban or Aspirin Based on AVERROES Trial. Clin Appl Thromb Hemost. 2015 Apr;21(3):235-40. doi: 10.1177/1076029613507335. Epub 2013 Oct 9. Review. PubMed PMID: 24108232.
14: Hess CN, Al-Khatib SM, Granger CB, Lopes R. A review of apixaban for stroke prevention in atrial fibrillation: insights from ARISTOTLE. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1105-14. doi: 10.1586/14779072.2013.824181. Epub 2013 Sep 2. Review. PubMed PMID: 23992517.
15: Pujadas-Mestres L, Escolar G, Arellano-Rodrigo E, Galán AM. Apixaban in the prevention of stroke and systemic embolism in nonvalvular atrial fibrillation. Drugs Today (Barc). 2013 Jul;49(7):425-36. doi: 10.1358/dot.2013.49.7.1980498. Review. PubMed PMID: 23914351.
16: Aguilar MI, Kuo RS, Freeman WD. New anticoagulants (dabigatran, apixaban, rivaroxaban) for stroke prevention in atrial fibrillation. Neurol Clin. 2013 Aug;31(3):659-75. doi: 10.1016/j.ncl.2013.03.001. Review. PubMed PMID: 23896498.
17: Bleeding with dabigatran, rivaroxaban, apixaban. No antidote, and little clinical experience. Prescrire Int. 2013 Jun;22(139):155-9. Review. PubMed PMID: 23866358.
18: Fawole A, Daw HA, Crowther MA. Practical management of bleeding due to the anticoagulants dabigatran, rivaroxaban, and apixaban. Cleve Clin J Med. 2013 Jul;80(7):443-51. doi: 10.3949/ccjm.80a.13025. Review. PubMed PMID: 23821689.
19: Gong IY, Kim RB. Importance of pharmacokinetic profile and variability as determinants of dose and response to dabigatran, rivaroxaban, and apixaban. Can J Cardiol. 2013 Jul;29(7 Suppl):S24-33. doi: 10.1016/j.cjca.2013.04.002. Review. PubMed PMID: 23790595.
20: Keating GM. Apixaban: a review of its use for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Drugs. 2013 Jun;73(8):825-43. doi: 10.1007/s40265-013-0063-x. Review. PubMed PMID: 23677804.

Explore Compound Types